3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core benzothiophene structure. The thiophene and oxadiazole rings are then introduced through a series of condensation and cyclization reactions. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and various carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2,5-dimethylthiophene, which exhibit similar chemical properties and applications.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,2,5-oxadiazole, which are known for their biological activities.
Benzothiophene Derivatives: Compounds containing the benzothiophene ring, such as 2-benzothiophene, which are used in various chemical and industrial applications .
Uniqueness
3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H7Cl2N3O2S2 |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
3,6-dichloro-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H7Cl2N3O2S2/c16-7-3-4-8-10(6-7)24-13(11(8)17)15(21)18-14-12(19-22-20-14)9-2-1-5-23-9/h1-6H,(H,18,20,21) |
InChI Key |
JHMNXYYHHXFLGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NON=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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